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Compound of Interest

Compound Name: delta-2-Ceftazidime

Cat. No.: B193858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ceftazidime is a third-generation cephalosporin antibiotic widely used in the treatment of

severe bacterial infections. As with any pharmaceutical compound, the presence of impurities

can affect the drug's efficacy and safety. Therefore, robust and validated analytical methods for

impurity profiling are crucial for quality control and regulatory compliance. These application

notes provide a detailed, validated method for the comprehensive impurity profiling of

ceftazidime, incorporating High-Performance Liquid Chromatography (HPLC) and Ultra-

Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) techniques. The

protocols outlined below are designed to ensure accuracy, precision, and reliability in the

identification and quantification of potential impurities.

Key Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Method for Quantification of Ceftazidime and its
Impurities
This protocol describes a validated reversed-phase HPLC method for the separation and

quantification of ceftazidime and its known related substances.

Materials and Reagents:
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Ceftazidime reference standard and samples

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Potassium dihydrogen phosphate (AR grade)

Disodium hydrogen phosphate (AR grade)

Phosphoric acid (AR grade)

Water (HPLC grade)

Chromatographic Conditions:

Parameter Condition

Column C18 (250 mm x 4.6 mm, 5 µm)

Mobile Phase A Phosphate buffer (0.05 M, pH 4.0)

Mobile Phase B Acetonitrile

Gradient Elution See Table 1

Flow Rate 1.0 mL/min

Column Temperature 35°C

Detection Wavelength 254 nm

Injection Volume 20 µL

Table 1: Gradient Elution Program
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Time (min) Mobile Phase A (%) Mobile Phase B (%)

0 95 5

20 60 40

25 60 40

30 95 5

35 95 5

Preparation of Solutions:

Phosphate Buffer (Mobile Phase A): Dissolve 6.8 g of potassium dihydrogen phosphate in

1000 mL of water. Adjust the pH to 4.0 with phosphoric acid.

Sample Solution: Accurately weigh and dissolve ceftazidime sample in a mixture of Mobile

Phase A and Mobile Phase B (95:5 v/v) to obtain a final concentration of 1 mg/mL.

Standard Solution: Prepare a standard solution of ceftazidime reference standard at a

concentration of 0.1 mg/mL in the same diluent as the sample solution. Also, prepare

solutions of known impurity reference standards.

Procedure:

Equilibrate the HPLC system with the initial mobile phase composition for at least 30

minutes.

Inject the standard solutions to determine the retention times and response factors of

ceftazidime and its impurities.

Inject the sample solution and record the chromatogram.

Identify and quantify the impurities in the sample by comparing their retention times and

peak areas with those of the reference standards.
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UPLC-MS/MS Method for Identification and
Characterization of Unknown Impurities
This protocol is designed for the rapid identification and structural elucidation of unknown

impurities and degradation products using UPLC coupled with tandem mass spectrometry.

Materials and Reagents:

Ceftazidime reference standard and samples

Acetonitrile (LC-MS grade)

Methanol (LC-MS grade)

Formic acid (LC-MS grade)

Ammonium acetate (LC-MS grade)

Water (LC-MS grade)

UPLC Conditions:

Parameter Condition

Column C18 (100 mm x 2.1 mm, 1.7 µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B 0.1% Formic acid in acetonitrile

Gradient Elution See Table 2

Flow Rate 0.3 mL/min

Column Temperature 40°C

Injection Volume 5 µL

Table 2: UPLC Gradient Elution Program
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Time (min) Mobile Phase A (%) Mobile Phase B (%)

0 98 2

10 50 50

12 5 95

14 5 95

14.1 98 2

16 98 2

Mass Spectrometry Conditions:

Parameter Condition

Ionization Mode Electrospray Ionization (ESI), Positive

Capillary Voltage 3.5 kV

Cone Voltage 30 V

Source Temperature 120°C

Desolvation Temperature 350°C

Desolvation Gas Flow 800 L/hr

Cone Gas Flow 50 L/hr

Collision Energy (MS/MS) Ramped (e.g., 10-40 eV)

Procedure:

Optimize the MS parameters by infusing a standard solution of ceftazidime.

Inject the sample solution into the UPLC-MS/MS system.

Acquire full scan MS data to detect all ions present in the sample.
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Perform product ion scans (MS/MS) on the detected impurity ions to obtain fragmentation

patterns for structural elucidation.

Quantitative Data Summary
The following table summarizes the known impurities of ceftazidime, their typical retention

times (relative to ceftazidime), and acceptance criteria as per pharmacopeial standards.

Table 3: Ceftazidime Impurities and Acceptance Criteria

Impurity Name
Relative Retention Time
(RRT)

Acceptance Criteria (%)

Pyridine ~0.25 ≤ 0.1

Ceftazidime Δ²-Isomer

(Impurity A)
~0.85 ≤ 1.5

Ceftazidime E-Isomer (Impurity

B)
~1.15 ≤ 0.5

Other individual unknown

impurities
- ≤ 0.10

Total impurities - ≤ 2.0

Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive impurity profiling of

ceftazidime.
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Experimental Workflow for Ceftazidime Impurity Profiling

Sample Preparation

Analytical Methods

Data Analysis and Reporting

Ceftazidime Bulk Drug / Formulation

Dissolution in Diluent

HPLC Analysis for Quantification UPLC-MS/MS for Identification

Quantification of Known Impurities Identification of Unknowns

Final Impurity Profile Report

Click to download full resolution via product page

Caption: A flowchart illustrating the key stages of ceftazidime impurity analysis.

Ceftazidime Degradation Pathway
This diagram illustrates the primary degradation pathways of ceftazidime under various stress

conditions, leading to the formation of key impurities.
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Ceftazidime Degradation Pathways
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Caption: Major degradation routes of the ceftazidime molecule.

Conclusion
The methods and protocols detailed in these application notes provide a robust framework for

the comprehensive impurity profiling of ceftazidime. Adherence to these validated procedures

will ensure the generation of accurate and reliable data, which is essential for maintaining the

quality, safety, and efficacy of ceftazidime drug products. The provided workflows and

degradation pathway diagrams offer a clear visual guide to the analytical process and the

chemical transformations that ceftazidime may undergo.

To cite this document: BenchChem. [Application Notes and Protocols for a Validated Method
of Ceftazidime Impurity Profiling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b193858#developing-a-validated-method-for-
ceftazidime-impurity-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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